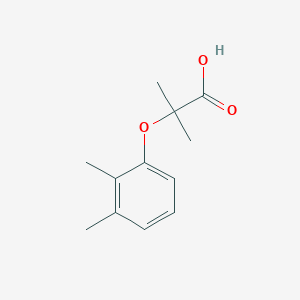

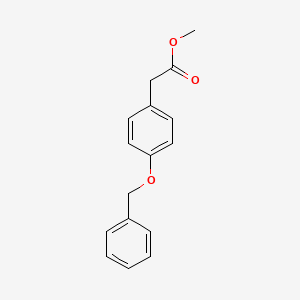

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Übersicht

Beschreibung

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a chemical compound that can be associated with various research areas, including organic synthesis and crystallography. While the specific compound is not directly mentioned in the provided abstracts, related compounds and their reactions, structures, and properties are discussed, which can provide insights into the behavior and characteristics of similar molecules.

Synthesis Analysis

The synthesis of related compounds involves multiple steps and reagents. For instance, the dehydration of 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents leads to different olefins, demonstrating the reactivity of such compounds under acidic conditions . Another example is the synthesis of (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, which was obtained from an alkaline treatment of a precursor compound . These studies suggest that the synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid would likely involve careful selection of reagents and conditions to control the formation of the desired product.

Molecular Structure Analysis

Crystallography plays a crucial role in determining the molecular structure of compounds. The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, revealing the hydrogen-bonded cyclic dimers and the synplanar-synplanar side-chain conformation . Similarly, the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives were reported, providing insights into the conformational preferences of the amine fragments and the influence of different environments on these structures . These findings could be extrapolated to predict the molecular structure of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid has been explored in various studies. For example, the selective transformations of 2-methylpropane and 2-methylpropene catalyzed by an alumina-supported tungsten hydride demonstrate the potential for carbon transfer in alkane metathesis . This suggests that the compound may also undergo interesting transformations under the right catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The crystallographic data provided for related compounds, such as the triclinic crystal system and specific space groups, can give clues about the physical properties such as solubility and melting points . The chemical properties, such as reactivity and stability, can be inferred from the types of reactions these compounds undergo, like dehydration and sulphonation , or from their behavior in different environments, as seen in the conformational analyses .

Wissenschaftliche Forschungsanwendungen

Conformational Analyses

The compound and its derivatives have been extensively studied for their conformational structures. Structural analyses through X-ray diffraction revealed complex molecular arrangements, highlighting the molecule's potential in understanding spatial arrangements in chemical compounds (Nitek et al., 2020).

Thermochemical Properties

Thermochemical properties of related compounds, including 2-methylpropanoic and 2,2-dimethylpropanoic acids, have been measured, providing valuable data for predictive models in thermodynamics. These models are crucial for chemical engineering and designing processes involving these compounds (Verevkin, 2000).

Vibrational Spectroscopy Investigations

Studies have utilized vibrational spectroscopy to investigate the structure and electron distribution within related compounds. These insights are important for understanding the chemical and physical behavior of the molecule under different conditions (Priya et al., 2011).

Material Design and Electrophysical Properties

Synthesis and transformations of related compounds have been researched for designing materials with unique electrophysical properties. These findings can lead to advancements in material sciences, particularly in electronics and photonics (Salazkin et al., 2020).

Antibiotic and Lipoxygenase Activity Studies

Molecules with functional groups similar to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid have been synthesized and tested for their antibiotic effects and lipoxygenase activities, contributing to pharmaceutical research and drug development (Rasool et al., 2016).

Catalysis and Chemical Reactions

Research on similar compounds has led to discoveries in catalysis, like the transformation of 2-methylpropane to 2,3-dimethylbutane, offering insights into chemical reaction mechanisms and catalyst designs (Merle et al., 2009).

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJEFFWDAOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364171 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid | |

CAS RN |

667440-80-4 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)